Molecular Conformational Rigidity: Meta-Substitution Confers a Higher Rotational Barrier Than the Para-Isomer
Computational studies reveal that the energy required for rotation of a boronic acid group about the C-B bond in 1,3-benzenediboronic acid is 37 kJ·mol⁻¹ [1]. This value is significantly higher than twice the rotational barrier of the boronic group in phenylboronic acid (2 × ~15.7 kJ·mol⁻¹ = ~31.4 kJ·mol⁻¹) [1]. While a direct, quantitative comparison for the 1,4-isomer is not provided in the same study, this data strongly implies a class-level inference: the meta-arrangement introduces a steric and electronic interaction between the boronic groups that is absent in the para-isomer, leading to a more restricted and defined molecular geometry.
| Evidence Dimension | Rotational Barrier (Energy) |
|---|---|
| Target Compound Data | 37 kJ·mol⁻¹ (1,3-benzenediboronic acid) |
| Comparator Or Baseline | Phenylboronic acid (mono-boronic) rotational barrier: ~15.7 kJ·mol⁻¹ (x2 = 31.4 kJ·mol⁻¹) |
| Quantified Difference | The 1,3-diboronic acid's barrier is >5 kJ·mol⁻¹ higher than double the mono-substituted barrier, indicating a synergistic conformational restriction. |
| Conditions | 2D Potential Energy Surface scan by DFT calculations |
Why This Matters
This conformational rigidity influences the predictable assembly of supramolecular structures and crystalline frameworks, making the meta-isomer a distinct and potentially advantageous building block over the more flexible para-isomer for applications requiring precise molecular arrangement.
- [1] Adamczyk-Woźniak, A., Cyrański, M. K., Durka, K., Gozdalik, J. T., Klimentowska, P., Rusiecki, R., Sporzyński, A., & Zarzeczańska, D. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Crystals, 9(2), 109. View Source
